6-Amino-8-methoxy-4-methyl-1,2-dihydroquinolin-2-one hydrochloride
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Overview
Description
6-Amino-8-methoxy-4-methyl-1,2-dihydroquinolin-2-one hydrochloride is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom at the second position. This compound is characterized by the presence of an amino group at the sixth position, a methoxy group at the eighth position, and a methyl group at the fourth position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-8-methoxy-4-methyl-1,2-dihydroquinolin-2-one hydrochloride typically involves multiple steps, starting from simple precursors such as aniline derivatives. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The initial step involves the formation of the quinoline core through a Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Substituents: The subsequent steps involve the introduction of the methoxy and methyl groups at the appropriate positions on the quinoline ring. This can be achieved through electrophilic aromatic substitution reactions.
Amination: The amino group at the sixth position is introduced through a nitration reaction followed by reduction.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the quinoline derivative with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-8-methoxy-4-methyl-1,2-dihydroquinolin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: Electrophilic substitution reactions typically use strong acids or Lewis acids, while nucleophilic substitutions may involve strong bases.
Major Products Formed:
Oxidation: Quinone derivatives, such as 6-Amino-8-methoxy-4-methyl-1,2-dihydroquinolin-2-one quinone.
Reduction: Reduced quinoline derivatives, such as 6-Amino-8-methoxy-4-methyl-1,2-dihydroquinolin-2-one dihydroquinoline.
Substitution: Substituted quinoline derivatives with various functional groups at different positions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, 6-Amino-8-methoxy-4-methyl-1,2-dihydroquinolin-2-one hydrochloride is used to study enzyme inhibition and receptor binding. It can act as a probe to investigate biological pathways and mechanisms.
Medicine: This compound has potential medicinal applications, including its use as an antimicrobial agent, anti-inflammatory agent, and in the treatment of certain cancers. Its derivatives are being explored for their therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its derivatives are valuable in the manufacturing of various consumer goods.
Mechanism of Action
The mechanism by which 6-Amino-8-methoxy-4-methyl-1,2-dihydroquinolin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methoxy and methyl groups can influence the compound's binding affinity and selectivity. The exact molecular pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
4-Amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride: Similar structure but with different positions of substituents.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a chloro group and a different functional group.
Uniqueness: 6-Amino-8-methoxy-4-methyl-1,2-dihydroquinolin-2-one hydrochloride is unique due to its specific arrangement of substituents, which can lead to distinct biological and chemical properties compared to similar compounds. Its ability to interact with various molecular targets makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
6-amino-8-methoxy-4-methyl-1H-quinolin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-6-3-10(14)13-11-8(6)4-7(12)5-9(11)15-2;/h3-5H,12H2,1-2H3,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFWUZIHTOXZBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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